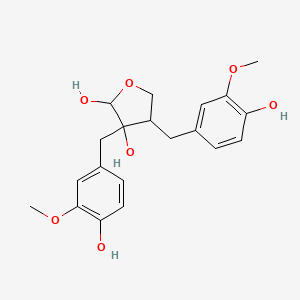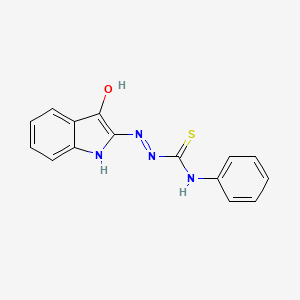
2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phenyl group, and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide typically involves the reaction of indole-2,3-dione (isatin) with phenylhydrazinecarbothioamide under specific conditions. One common method includes refluxing isatin and phenylhydrazinecarbothioamide in ethanol, followed by cyclization to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various hydrazinecarbothioamide derivatives .
Aplicaciones Científicas De Investigación
2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and possibly cancer.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. Molecular docking studies have shown that the compound can bind to target proteins, disrupting their function and leading to the death of the microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2,3-dione (Isatin): A precursor in the synthesis of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide, known for its wide range of biological activities.
N-phenylhydrazinecarbothioamide: Another precursor, used in various synthetic applications.
Uniqueness
This compound stands out due to its unique combination of an indole ring and a hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12N4OS |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
(1E)-1-[(3-hydroxy-1H-indol-2-yl)imino]-3-phenylthiourea |
InChI |
InChI=1S/C15H12N4OS/c20-13-11-8-4-5-9-12(11)17-14(13)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21)/b19-18+ |
Clave InChI |
KUXGDDQHFXOXLZ-VHEBQXMUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=S)/N=N/C2=C(C3=CC=CC=C3N2)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)N=NC2=C(C3=CC=CC=C3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


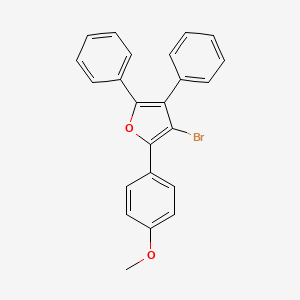
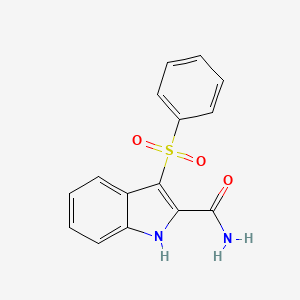
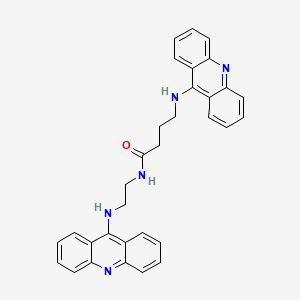
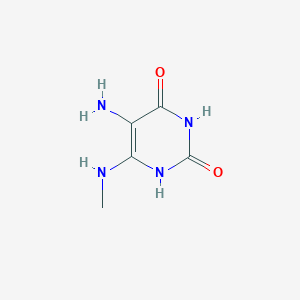

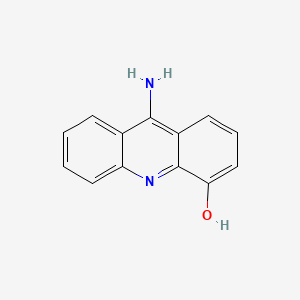
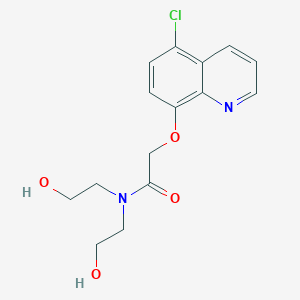
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
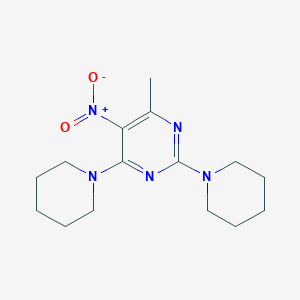
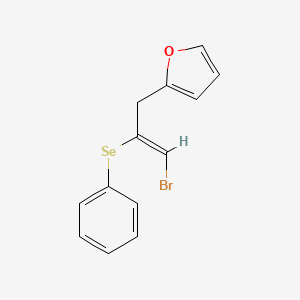
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)


